![molecular formula C21H15Cl2N3O3 B277795 2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B277795.png)
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a synthetic compound that belongs to the family of benzoxazoles and is known for its ability to inhibit the growth of cancer cells.
作用机制
DPA works by binding to the ATP binding site of HSP90, which prevents the protein from functioning properly. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and survival. By inhibiting the activity of HSP90, DPA prevents the proper folding and stabilization of these proteins, leading to their degradation and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). DPA has also been shown to have anti-inflammatory properties and to modulate the immune system.
实验室实验的优点和局限性
One of the main advantages of using DPA in lab experiments is its specificity for HSP90, which allows researchers to study the role of this protein in cancer cell growth and survival. However, DPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful control of DPA concentration and exposure time is required to ensure accurate and reliable results in lab experiments.
未来方向
There are several future directions for research on DPA, including the development of more efficient synthesis methods, the identification of new targets for DPA, and the optimization of DPA dosing and delivery methods. DPA has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, and future research may focus on the development of combination therapies that can enhance the effectiveness of DPA in cancer treatment. Additionally, the potential applications of DPA in the treatment of neurodegenerative disorders and other diseases may be explored in future research.
合成方法
The synthesis of DPA involves the reaction of 2,4-dichlorophenol with 2-amino-4-picoline to form 2-(2,4-dichlorophenoxy)-N-(2-picolinyl)acetamide. This intermediate compound is then reacted with 2-amino-5-chlorobenzoxazole to form DPA. The overall synthesis method is a multi-step process that requires careful control of reaction conditions to obtain high yields of the final product.
科学研究应用
DPA has been extensively studied for its potential applications in cancer treatment. Studies have shown that DPA can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. DPA works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is essential for the growth and survival of cancer cells. In addition to its anti-cancer properties, DPA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
产品名称 |
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide |
|---|---|
分子式 |
C21H15Cl2N3O3 |
分子量 |
428.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-14(22)10-16(18)23)20(27)25-15-3-5-19-17(11-15)26-21(29-19)13-6-8-24-9-7-13/h2-12H,1H3,(H,25,27) |
InChI 键 |
HELAVOAYVFEPNG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



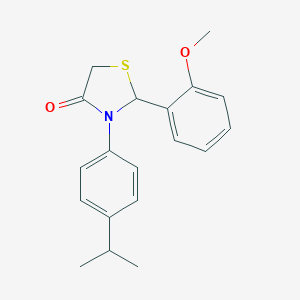
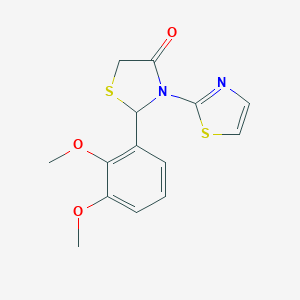

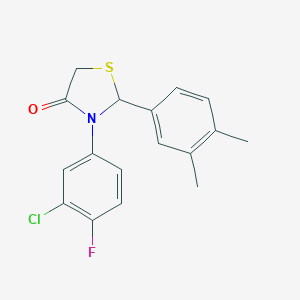
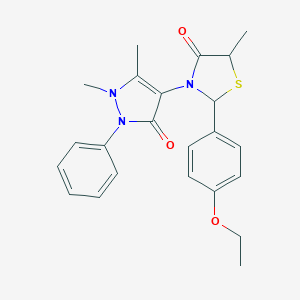
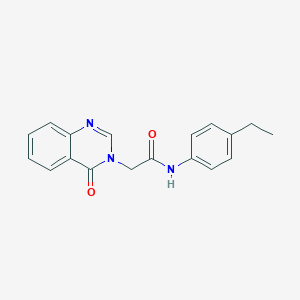

![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)



